[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, piperidine derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: can be compared with other piperidine derivatives such as:
Piperidin-1-yl-2-oxoacetate: Similar structure but lacks the formylbenzoate moiety.
N-pyridin-2-yl-2-oxoacetamide: Contains a pyridine ring instead of the piperidine ring.
Spiropiperidines: Feature a spirocyclic structure, offering different biological activities
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-15-5-3-4-10-18(15)16(20)12-22-17(21)14-8-6-13(11-19)7-9-14/h6-9,11,15H,2-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPOJKCCRFLKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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